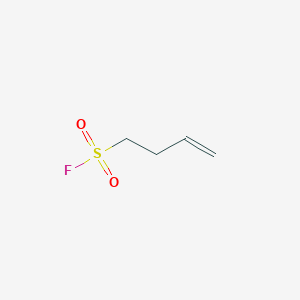

But-3-ene-1-sulfonyl fluoride

Description

Properties

CAS No. |

1028173-01-4 |

|---|---|

Molecular Formula |

C4H7FO2S |

Molecular Weight |

138.16 g/mol |

IUPAC Name |

but-3-ene-1-sulfonyl fluoride |

InChI |

InChI=1S/C4H7FO2S/c1-2-3-4-8(5,6)7/h2H,1,3-4H2 |

InChI Key |

RUZOZYRVWBPMHY-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCS(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Synthesis via But-3-ene-1,3-disulfonyl Difluoride Intermediate

One of the documented approaches involves the use of but-3-ene-1,3-disulfonyl difluoride as a key intermediate. According to a Royal Society of Chemistry supplementary document, ethenesulfonyl fluorides, including derivatives of this compound, can be prepared by reacting but-3-ene-1,3-disulfonyl difluoride with primary amines in acetonitrile at room temperature. The reaction proceeds efficiently within 5 to 20 minutes, followed by concentration and purification steps to isolate the sulfonyl fluoride product.

| Reagent | Quantity | Solvent | Temperature | Time |

|---|---|---|---|---|

| But-3-ene-1,3-disulfonyl difluoride | 1 mmol | CH3CN (2 mL) | Room temp | 5-20 minutes |

| Primary amine | 2 mmol (2 equiv.) |

Reductive Decarboxylative Fluorosulfonylation of Aliphatic Carboxylic Acids

A more recent and versatile method involves the reductive decarboxylative fluorosulfonylation of aliphatic carboxylic acid N-hydroxyphthalimide (NHPI) esters. This method, detailed in a 2021 RSC publication, uses sodium dithionite (Na2S2O4) as a reductant and zinc as a catalyst under an inert argon atmosphere.

- Preparation of NHPI esters from aliphatic carboxylic acids via reaction with N-hydroxyphthalimide and DIC in dichloromethane.

- Reductive decarboxylative fluorosulfonylation:

- NHPI ester (0.4 mmol), Na2S2O4 (1.5 equiv.), zinc (2 equiv.) in DMPr:H2O (4:0.8 mL).

- Stirred under argon at 80 °C for 9 hours.

- Addition of N-fluorobenzenesulfonimide (NFSI, 1.5 equiv.) at room temperature for 4 hours.

- Work-up involves filtration, extraction with dichloromethane, washing, drying, and silica gel chromatography purification.

$$

\text{R-COO-NHPI} \xrightarrow[\text{Na}2\text{S}2\text{O}4, \text{Zn}, 80^\circ C]{\text{DMPr:H}2\text{O}} \text{R} \cdot \xrightarrow[\text{NFSI}]{\text{RT}} \text{R-SO}_2\text{F}

$$

- Yields are typically moderate to good (e.g., 55-85%).

- ^19F NMR is used to quantify yields using internal standards.

- The method is applicable to various aliphatic substrates, including but-3-ene derivatives.

- Due to volatility or instability, some sulfonyl fluorides are derivatized with 1-naphthol for characterization.

Table 1: Summary of reductive decarboxylative fluorosulfonylation conditions

| Parameter | Details |

|---|---|

| Catalyst | Zinc (2 equiv.) |

| Reductant | Sodium dithionite (1.5 equiv.) |

| Solvent | N,N-Dimethylpropionamide (DMPr) : H2O (4:0.8 mL) |

| Temperature | 80 °C (reductive step), RT (NFSI addition) |

| Reaction time | 9 h + 4 h |

| Atmosphere | Argon |

| Purification | Silica gel chromatography |

Alternative Synthetic Routes and Mechanistic Insights

- Radical inhibition experiments with TEMPO indicate a radical mechanism for the decarboxylative step.

- The sulfonyl fluoride functionality is introduced by electrophilic fluorosulfonylation using NFSI.

- The methodology allows for the preparation of various sulfonyl fluorides, including vinyl sulfonyl fluorides like this compound.

Comparative Analysis of Preparation Methods

| Aspect | But-3-ene-1,3-disulfonyl difluoride route | Reductive decarboxylative fluorosulfonylation route |

|---|---|---|

| Starting materials | But-3-ene-1,3-disulfonyl difluoride, amines | Aliphatic carboxylic acid NHPI esters |

| Reaction conditions | Room temperature, short reaction time | Elevated temperature (80 °C), longer reaction time |

| Reaction mechanism | Nucleophilic substitution | Radical decarboxylation followed by electrophilic fluorosulfonylation |

| Purification | Concentration and chromatography | Filtration, extraction, chromatography |

| Yield | Moderate to high | Moderate to high |

| Scalability | Moderate | High potential |

| Applicability to substrates | Limited to sulfonyl difluoride derivatives | Broad scope with various aliphatic acids |

Summary and Recommendations

- The preparation of this compound can be efficiently achieved via reaction of but-3-ene-1,3-disulfonyl difluoride with amines under mild conditions.

- For broader substrate scope and scalability, the reductive decarboxylative fluorosulfonylation of aliphatic carboxylic acid NHPI esters represents a robust and versatile method.

- Analytical characterization primarily relies on ^19F NMR, HRMS, and derivatization techniques to confirm product identity and purity.

- Mechanistic studies support a radical pathway in the decarboxylative method, enhancing understanding for further synthetic optimization.

Chemical Reactions Analysis

Conjugate Additions with Nucleophiles

But-3-ene-1-sulfonyl fluoride undergoes stereoselective conjugate additions with nucleophiles such as amines, halides, and carboxylic acids. The reaction mechanism involves nucleophilic attack at the β-carbon of the alkene, followed by intramolecular proton transfer to yield β-substituted alkenyl sulfonyl fluorides as single isomers:

-

Amines : React with exclusive E-selectivity due to intramolecular proton transfer from the amine group (Fig. 1A). For example, morpholine addition produces ( E)-β-morpholino-substituted sulfonyl fluoride in >99% yield .

-

Halides : Triethylamine trihydrofluoride (Et₃N·3HF) or HCl generates Z-isomers via intermolecular proton transfer (Fig. 1B). For instance, β-fluorinated and β-chlorinated products form with J₅₆₂₋H values of 29.2 Hz and 14.8 Hz, respectively .

-

Carboxylic Acids : Add with Z-selectivity, confirmed by NOESY correlations and X-ray crystallography (e.g., β-ester-substituted products) .

Table 1: Stereoselectivity in Conjugate Additions

| Nucleophile | Product Configuration | Selectivity | Yield (%) |

|---|---|---|---|

| Morpholine | E | >99% | 95 |

| Et₃N·3HF (F⁻) | Z | >99% | 89 |

| Acetic acid | Z | >99% | 92 |

Photoredox Reactions with Alkenes

Under blue LED irradiation and Ru photocatalysis, this compound reacts with styrenes to form vinyl sulfones (Fig. 2A). The mechanism involves:

-

Nucleophilic activation by DBU, generating a sulfonyl fluoride-DBU complex .

-

Photoreduction to a sulfonyl radical (*RSO₂- *), which adds to styrene.

-

Oxidation to a benzylic carbocation, followed by deprotonation to yield the vinyl sulfone .

Electron-deficient sulfonyl fluorides (e.g., CF₃-substituted) react faster (5 minutes vs. 14 hours for electron-rich analogs) . Hammett analysis confirms electron-rich styrenes accelerate the reaction (ρ = -1.2) .

Sultam Formation via Intramolecular Cyclization

This compound serves as a precursor for sultams (cyclic sulfonamides) through reactions with primary amines. The alkene moiety enables intramolecular cyclization, forming 5-membered rings (Fig. 3) . Key conditions include:

-

Amine Substrates : Aliphatic amines (e.g., benzylamine) yield sultams in >90% conversion under mild conditions .

-

Selectivity : The reaction is highly regioselective due to the spatial alignment of the sulfonyl fluoride and alkene groups .

Table 2: Sultam Synthesis Examples

| Amine | Cyclization Product | Yield (%) |

|---|---|---|

| Benzylamine | 5-Membered sultam | 92 |

| 2-Aminoethanol | 6-Membered sultam | 88 |

Radical Fluorosulfonylation

The compound participates in radical-based fluorosulfonylation reactions, facilitated by photocatalysts or thermal initiation. For example:

-

Alkene Functionalization : this compound reacts with alkenes to form β-fluorosulfonyl adducts via radical chain mechanisms .

-

Bioconjugation : The sulfonyl fluoride group selectively modifies cysteine residues in proteins, enabling applications in chemical biology .

Nucleophilic Substitution

The sulfonyl fluoride group undergoes substitution with nucleophiles (e.g., amines, alcohols):

-

Amines : Form sulfonamides (e.g., N-ethyl derivatives) in high yields under basic conditions (e.g., Et₃N, 25°C) .

-

Alcohols : Generate sulfonate esters, though competing elimination reactions may occur with bulky alcohols .

Table 3: Substitution Reactions

| Nucleophile | Product Type | Conditions | Yield (%) |

|---|---|---|---|

| Ethanol | Sulfonate ester | DBU, CH₃CN, 25°C | 78 |

| Aniline | Sulfonamide | Et₃N, THF, 25°C | 95 |

Scientific Research Applications

But-3-ene-1-sulfonyl fluoride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which but-3-ene-1-sulfonyl fluoride exerts its effects involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in target molecules, leading to modifications in their structure and function. The double bond in the butene chain also plays a role in the compound’s reactivity, allowing for various addition reactions.

Comparison with Similar Compounds

Research Findings and Limitations

- Synthesis and Applications : Sulfonyl fluorides are increasingly used in "click chemistry" and targeted covalent inhibition due to their balance of stability and reactivity. The chloride analog, but-3-ene-1-sulfonyl chloride, may serve as a precursor for synthesizing the fluoride via halogen exchange reactions.

- Data Gaps : The evidence lacks explicit data on this compound’s physicochemical properties, biological activity, or industrial applications. Further experimental studies are required to validate calculated values and explore its unique behavior.

Q & A

Q. What are the recommended synthetic routes for But-3-ene-1-sulfonyl fluoride, and how do reaction conditions influence yield?

this compound is synthesized via head-to-tail dimerization of ethenesulfonyl fluoride (ESF) under controlled conditions. Key factors include temperature (typically <50°C), solvent polarity (e.g., dichloromethane or acetonitrile), and catalytic bases (e.g., triethylamine) to stabilize intermediates. Yield optimization requires strict exclusion of moisture and oxygen, as sulfonyl fluorides are prone to hydrolysis. Analytical validation via NMR (δ ~60-70 ppm for sulfonyl fluoride groups) is critical for purity assessment .

Q. How can researchers safely handle this compound in laboratory settings?

Safety protocols align with sulfonyl fluoride handling guidelines:

- Use PPE (nitrile gloves, goggles, lab coats) due to potential skin corrosion (Skin Corr. 1B classification).

- Conduct reactions in fume hoods to avoid inhalation of volatile byproducts.

- Store under inert gas (argon/nitrogen) at ≤4°C to prevent degradation.

Refer to Safety Data Sheets (SDS) for sulfonyl fluorides, emphasizing compatibility with fluoropolymer-lined containers to avoid material degradation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : Primary tool for identifying sulfonyl fluoride groups (δ ~63-68 ppm) and monitoring reaction progress.

- IR Spectroscopy : Confirm S=O stretching (~1360-1400 cm) and S-F bonds (~730-760 cm).

- Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H] or [M-H]) with <5 ppm mass accuracy.

Cross-reference with computational models (e.g., Gaussian-based DFT) for structural validation .

Advanced Research Questions

Q. How does the reactivity of this compound compare in SuFEx (Sulfur-Fluoride Exchange) versus nucleophilic substitution reactions?

this compound acts as a SuFEx "hub" with three active sites: the allylic sulfonyl fluoride and two terminal alkenes. SuFEx reactivity dominates under mild conditions (e.g., with amines or alcohols at room temperature), forming stable sulfonamides or sulfonate esters. In contrast, nucleophilic substitution (e.g., with thiols) requires elevated temperatures (50-80°C) and polar aprotic solvents (DMF/DMSO). Selectivity is influenced by steric hindrance and electronic effects—electron-deficient alkenes favor SuFEx, while electron-rich systems undergo Michael addition side reactions .

Q. What methodological approaches resolve contradictions in reported catalytic efficiencies for this compound-mediated cyclizations?

Discrepancies in catalytic data often stem from:

- Solvent effects : Polar solvents (e.g., DMF) stabilize transition states but may deactivate Lewis acid catalysts.

- Substrate scope : Bulky substituents reduce reaction rates; use kinetic studies (e.g., time-resolved NMR) to quantify turnover frequencies.

- Catalyst purity : Trace metals (e.g., Cu) in commercial catalysts can skew results. Validate via ICP-MS and replicate experiments with rigorously purified reagents .

Q. How can computational modeling predict the regioselectivity of this compound in multi-component reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) map frontier molecular orbitals to identify electrophilic/nucleophilic sites. For example:

- LUMO localization on the sulfonyl fluoride group predicts SuFEx reactivity.

- HOMO distribution on the alkene moiety guides cycloaddition regiochemistry.

Benchmark against experimental data (e.g., X-ray crystallography of sultam products) to refine transition-state models .

Q. What strategies mitigate hydrolysis of this compound during long-term storage?

- Lyophilization : Freeze-dry the compound under high vacuum to remove residual moisture.

- Stabilizers : Add molecular sieves (3Å) or anhydrous MgSO to storage vials.

- Packaging : Use amber glass vials with PTFE-lined caps to minimize light/oxygen exposure.

Accelerated aging studies (40°C/75% RH for 4 weeks) coupled with NMR tracking can quantify degradation rates .

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies in toxicity profiles between this compound and related perfluorinated compounds?

While this compound lacks extensive toxicological data, extrapolate from structurally similar perfluoroalkyl sulfonates (PFAS):

- Use in vitro assays (e.g., MTT for cytotoxicity) with human cell lines (HEK293, HepG2).

- Compare bioaccumulation potential via logP calculations (estimated ~1.2 for this compound vs. >3.0 for PFOS).

- Highlight its shorter biological half-life due to hydrolytic instability relative to persistent PFAS .

Q. What experimental designs optimize the synthesis of sultam derivatives using this compound?

- One-pot sequential reactions : First, perform SuFEx with primary amines to install sulfonamide linkages; subsequently, initiate ring-closing metathesis (Grubbs catalyst) for 5-/6-membered sultams.

- Solvent screening : Test dichloromethane (low polarity) versus THF (high polarity) to balance reaction rate and byproduct formation.

- Real-time monitoring : Use inline FTIR or ReactIR to detect intermediate sulfonamide formation and adjust stoichiometry dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.